molecular formula C19H34N4O B2853801 N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1356659-76-1

N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No. B2853801
CAS RN: 1356659-76-1
M. Wt: 334.508
InChI Key: GZMNEDWTXRSDPS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, an amide group, and a prop-2-yn-1-yl group . Piperidine is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring, a six-membered ring with one nitrogen atom, is a key feature of this molecule .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the amide group, for example, could make it susceptible to hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could potentially make it a base .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for example, further studies could be conducted to optimize its structure and properties .

properties

IUPAC Name

N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O/c1-5-11-23-12-7-6-8-18(23)19(24)22(4)16-15-21(3)17-9-13-20(2)14-10-17/h1,17-18H,6-16H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMNEDWTXRSDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CCN(C)C(=O)C2CCCCN2CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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